
Rp-8-bromo-Cyclic GMPS (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-8-bromo-Cyclic GMPS (sodium salt) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP)This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents and thiophosphorylating reagents under controlled conditions to ensure the desired stereochemistry .
Industrial Production Methods
While specific industrial production methods for Rp-8-bromo-Cyclic GMPS (sodium salt) are not widely documented, the general approach involves large-scale synthesis using similar bromination and thiophosphorylation techniques. The compound is then purified through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Rp-8-bromo-Cyclic GMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the thiophosphate group. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Rp-8-bromo-Cyclic GMPS (sodium salt) include brominating agents like N-bromosuccinimide (NBS) and thiophosphorylating reagents such as thiophosphoryl chloride. The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major product formed from the synthesis of Rp-8-bromo-Cyclic GMPS (sodium salt) is the desired cyclic nucleotide analog with the bromine and thiophosphate modifications. This compound is then used in various biochemical assays and research applications .
Scientific Research Applications
Rp-8-bromo-Cyclic GMPS (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the properties and functions of cyclic nucleotides and their analogs.
Mechanism of Action
Rp-8-bromo-Cyclic GMPS (sodium salt) exerts its effects by competitively inhibiting cyclic GMP-dependent protein kinase (cGK). It binds to the kinase without activating it, thereby blocking the downstream signaling pathways that are normally activated by cyclic GMP. This inhibition affects various cellular processes, including the regulation of calcium levels in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
8-bromo-cGMP: A cell-permeable analog of cyclic GMP that activates cGK.
Rp-8-bromo-Cyclic AMPS (sodium salt): An analog of cyclic AMP that acts as an antagonist of cyclic AMP-dependent protein kinases (PKAs).
Rp-8-bromo-PET-Cyclic GMPS (sodium salt): Another analog of cyclic GMP with similar inhibitory properties.
Uniqueness
Rp-8-bromo-Cyclic GMPS (sodium salt) is unique due to its specific modifications that confer resistance to hydrolysis by phosphodiesterases and its ability to competitively inhibit cGK without activating it. This makes it a valuable tool for studying cyclic GMP signaling pathways and their physiological effects .
Properties
Molecular Formula |
C10H10BrN5NaO6PS |
|---|---|
Molecular Weight |
462.15 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChI Key |
CHTSSROWUAICIL-HUSULMCLSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B10819360.png)
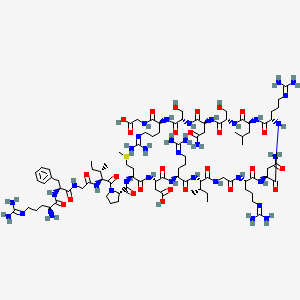
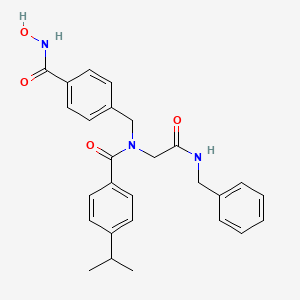

![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
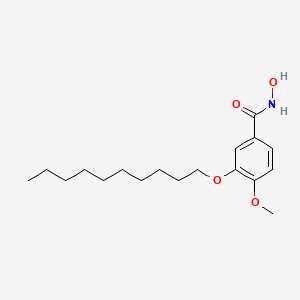
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
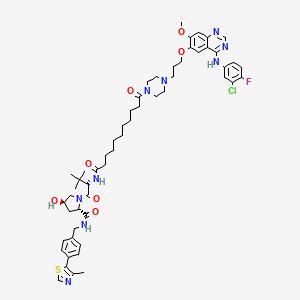
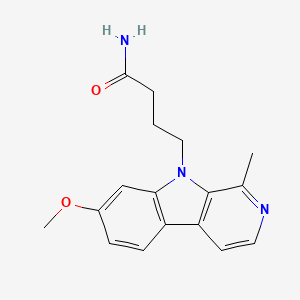
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)
![4-[3-[(5-Chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819447.png)
![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
